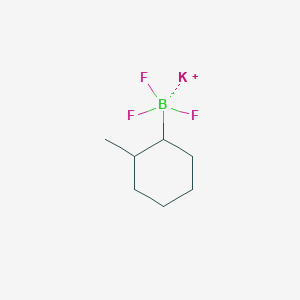

Potassium trifluoro(2-methylcyclohexyl)boranuide

Description

BenchChem offers high-quality Potassium trifluoro(2-methylcyclohexyl)boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro(2-methylcyclohexyl)boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-methylcyclohexyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXMQPYEBSTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCC1C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Isolation of Potassium Trifluoro(trans-2-methylcyclohexyl)borate

The following technical guide details the synthesis, isolation, and characterization of Potassium trifluoro(trans-2-methylcyclohexyl)borate (CAS: 1041642-14-1).

This guide is structured for researchers requiring high-purity organometallic reagents for drug discovery applications, specifically stereospecific Suzuki-Miyaura cross-couplings.

Executive Summary

Potassium organotrifluoroborates (

The synthesis exploits the diastereoselective hydroboration of 1-methylcyclohexene. Due to the mechanism of syn-hydroboration, the boron atom adds to the less hindered carbon (C2) while the hydride adds to C1 from the same face. This forces the existing methyl group at C1 into a position trans to the incoming boron, resulting in the trans diastereomer exclusively.

Key Applications

-

Stereospecific Cross-Coupling: Precursor for introducing the 2-methylcyclohexyl motif into aryl/heteroaryl scaffolds with retention of configuration (stereoretentive transmetalation).

-

Late-Stage Functionalization: Stable surrogate for the corresponding boronic acid, which is prone to protodeboronation and oxidation.

Retrosynthetic Logic & Mechanism

The synthesis is a two-step, one-pot protocol.[3] The isolation relies on the differential solubility of the inorganic byproducts (

Reaction Pathway[3][4][5][6][7][8][9][10]

-

Hydroboration: 1-Methylcyclohexene reacts with Borane-THF (

). The reaction is regioselective (Boron -

Fluorination: The intermediate organoborane is treated in situ with aqueous Potassium Bifluoride (

) to form the trifluoroborate salt.

Figure 1: Reaction pathway demonstrating the origin of the trans-stereochemistry.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7] | Role | Purity Requirement |

| 1-Methylcyclohexene | 1.0 | Substrate | >97% (Distill if colored) |

| 0.35* | Hydroboration Agent | Fresh, anhydrous | |

| 3.5 | Fluorinating Agent | Prepare fresh with DI water | |

| THF | Solvent | Reaction Medium | Anhydrous, inhibitor-free |

| Acetone | Solvent | Extraction | HPLC Grade |

| Diethyl Ether | Solvent | Precipitation | BHT-stabilized is acceptable |

*Note: Stoichiometry assumes formation of trialkylborane (

Step-by-Step Methodology

Phase 1: Hydroboration

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Charging: Cool the flask to 0 °C using an ice/water bath. Add 1-Methylcyclohexene (10.0 mmol, 0.96 g) and anhydrous THF (10 mL).

-

Addition: Dropwise add

(1.0 M in THF, 3.5 mL, 3.5 mmol) via syringe over 10 minutes.-

Critical Control: Maintain temperature < 5 °C to ensure regiocontrol.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C). Stir for 2 hours .

-

Checkpoint: The solution should remain clear. Turbidity implies moisture contamination.

-

Phase 2: Fluorination (Salt Formation)

-

Quench: Cool the reaction mixture back to 0 °C .

-

Addition: Carefully add saturated aqueous

(4.5 M, 2.5 mL, ~11 mmol) dropwise.-

Safety: Exothermic reaction. Evolution of

gas is possible if excess hydride remains.

-

-

Digestion: Stir the resulting biphasic white suspension vigorously at room temperature for 12–16 hours .

-

Why: The conversion of the organoborane to the trifluoroborate is slow due to the phase transfer requirement.

-

Phase 3: Isolation & Purification

-

Concentration: Remove THF and water under reduced pressure (Rotary evaporator, 40 °C bath) until a completely dry white solid residue remains.

-

Note: Do not overheat (>50 °C) to prevent decomposition.

-

-

Extraction: Add Acetone (20 mL) to the dry residue. Sonicate or stir vigorously for 10 minutes to dissolve the organotrifluoroborate. The inorganic salts (

, excess -

Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the filter cake with small portions of acetone (2 x 5 mL).

-

Precipitation: Concentrate the acetone filtrate to a minimum volume (approx. 3–5 mL).

-

Crystallization: Slowly add Diethyl Ether (30–50 mL) to the acetone concentrate while stirring. The product will precipitate as a fluffy white solid.

-

Collection: Filter the solid, wash with

, and dry under high vacuum for 24 hours.

Quality Control & Characterization

The product is a stable, white, free-flowing powder.

Expected Analytical Data

-

Melting Point: >200 °C (decomposition).

-

NMR (128 MHz, Acetone-

-

Diagnostic: Absence of sharp singlet at

30 ppm (Boronic acid impurity) or

-

-

NMR (376 MHz, Acetone-

-

NMR (500 MHz, Acetone-

-

0.3–0.6 ppm (m, 1H,

-

0.8–0.9 ppm (d, 3H,

- 1.0–1.8 ppm (m, cyclohexyl envelope).

-

0.3–0.6 ppm (m, 1H,

Workflow Diagram

Figure 2: Operational workflow for the isolation of the target trifluoroborate.

Safety & Handling

-

Hydrofluoric Acid Precursors:

is corrosive and can release HF upon contact with strong acids. Avoid glass contact for prolonged storage of aqueous -

Borane:

is pyrophoric and moisture sensitive. Handle under inert atmosphere ( -

Stability: The final potassium trifluoroborate salt is air-stable and can be stored on the benchtop, though storage in a desiccator is recommended to prevent caking.

References

-

Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[8] Journal of Organic Chemistry, 2002 , 67(24), 8424–8429. Link

-

Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286. Link

-

Molander, G. A.; Dreher, S. D. "Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkyltrifluoroborates." Journal of the American Chemical Society, 2008 , 130(47), 15792. (Context for stereoretentive coupling of trans-2-methylcyclohexyl derivatives). Link

-

Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008 , 108(1), 288–325. Link

Sources

- 1. Potassium trifluoro(trans-2-methylcyclohexyl)borate | 1041642-14-1 [sigmaaldrich.cn]

- 2. 1041642-14-1|Potassium trifluoro(trans-2-methylcyclohexyl)borate|BLD Pharm [bldpharm.com]

- 3. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 4. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 7. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Technical Guide: NMR Characterization of Potassium Trifluoro(2-methylcyclohexyl)boranuide

Topic: Characterization of Potassium trifluoro(2-methylcyclohexyl)boranuide by NMR Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium trifluoro(2-methylcyclohexyl)boranuide (often referred to as a Molander salt) represents a critical class of secondary alkylboron nucleophiles used in Suzuki-Miyaura cross-coupling reactions. Unlike primary alkylborons, secondary systems introduce significant stereochemical complexity. The 2-methylcyclohexyl scaffold, in particular, presents a challenge in distinguishing between cis and trans diastereomers and determining the conformational preference (chair vs. twist-boat) of the cyclohexane ring.

This guide provides a definitive protocol for the structural and stereochemical validation of this compound using multi-nuclear NMR (

Part 1: Structural Context & Stereochemical Considerations

The Chemical Entity

The target molecule consists of a cyclohexane ring substituted at the C1 position with a trifluoroborate group (

-

Formula:

-

Key Feature: The

bond is robust, but the stereochemical relationship between the Methyl (C2) and the Trifluoroborate (C1) dictates the reactivity profile in cross-coupling.

The Stereochemical Challenge

The commercial standard is typically the trans -isomer. However, synthesis via hydroboration of 1-methylcyclohexene can yield mixtures depending on the workup and thermodynamic equilibration.

-

Trans-Isomer: The

and -

Cis-Isomer: The groups are on the same face. One group must be axial while the other is equatorial, leading to higher conformational mobility and distinct NMR coupling patterns.

Part 2: Experimental Protocol (Synthesis to Sample)

To obtain high-fidelity NMR data, sample preparation is non-trivial due to the inorganic nature of the potassium salt.

Solvent Selection Strategy

-

Standard

: DO NOT USE. These salts are insoluble in non-polar chlorinated solvents. -

Recommended: Acetone-

or DMSO--

Why Acetone-

? It provides sharp signals and does not coordinate as strongly to the boron center as DMSO, often preserving coupling information. -

Why DMSO-

? Essential for solubility if the sample is highly crystalline or aged, but its viscosity can broaden signals.

-

Sample Preparation Workflow

-

Mass: Weigh 15-20 mg of the salt (higher concentration helps resolve the quadrupolar broadened C-B carbon signal).

-

Solvation: Dissolve in 0.6 mL Acetone-

. -

Filtration (Critical): If the solution is cloudy (often due to excess

or inorganic salts from synthesis), filter through a small plug of glass wool or a 0.45

Workflow Diagram

Caption: Figure 1. Integrated workflow for the preparation and validation of organotrifluoroborates, emphasizing the

Part 3: Multi-Nuclear NMR Characterization

The characterization of Potassium trifluoro(2-methylcyclohexyl)boranuide requires a multi-nuclear approach. The

NMR: The Purity Gate

Boron-11 (80.1% natural abundance) is a quadrupolar nucleus (

-

Expected Signal: A clear quartet centered between

2.0 and 6.0 ppm. -

Coupling:

. -

Self-Validating Logic:

-

Quartet: Indicates the Boron is bonded to 3 equivalent Fluorine atoms (

). The sample is intact. -

Singlet (approx

20-30 ppm): Indicates hydrolysis to the boronic acid ( -

Singlet (approx

0 ppm): Indicates

-

NMR: The Identity Check

Fluorine-19 (

-

Expected Signal: A signal around

-150 to -155 ppm. -

Multiplicity: Ideally a 1:1:1:1 quartet (coupling to

). However, due to the fast quadrupolar relaxation of Boron, this often appears as a broad singlet or a poorly resolved multiplet. -

Diagnostic: If you see sharp singlets at other shifts, you likely have free fluoride or inorganic impurities.

NMR: Stereochemical Fingerprinting

This is where the cis/trans determination occurs.

-

Key Resonance: The proton on C1 (alpha to Boron), denoted as

. -

Shift: Typically

0.5 -- 1.5 ppm (shielded by the electropositive Boron). -

Multiplicity:

-

Trans-Isomer (Diequatorial):

is axial . It will show large diaxial coupling ( -

Cis-Isomer:

is likely equatorial (assuming the bulky methyl prefers equatorial). It will show smaller couplings (

-

Summary of Chemical Shifts (Acetone- )

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 2.0 -- 6.0 | Quartet | Confirm Integrity (Must be quartet) | ||

| -150 -- -155 | Broad / Quartet | Purity Check | ||

| 0.5 -- 1.0 | Multiplet | Stereochemistry (Width/Coupling) | ||

| 0.8 -- 0.95 | Doublet | Confirm Methyl presence | ||

| Broad / Missing | Broad | C1 (C-B) | Often invisible due to B-C coupling |

Part 4: Stereochemical Assignment Strategy

To definitively assign the stereochemistry of your specific batch, follow this logic path. The relationship between the C1-Boron and C2-Methyl groups determines the coupling constants of the protons attached to those carbons.

The "J-Value" Logic

In a cyclohexane ring, the Karplus equation dictates that:

-

Axial-Axial (

): Large -

Axial-Equatorial (

): Small -

Equatorial-Equatorial (

): Small

Scenario A: Trans-2-methylcyclohexyltrifluoroborate

-

Conformation: Methyl (Eq) /

(Eq). -

Protons:

is Axial; -

Result:

appears as a wide multiplet (tt or similar) with at least two large couplings (

Scenario B: Cis-2-methylcyclohexyltrifluoroborate

-

Conformation: Methyl (Eq) /

(Ax) [Preferred to avoid Me-axial]. -

Protons:

is Equatorial; -

Result:

appears as a narrow multiplet (eq-ax and eq-eq couplings only), typically

Stereochemistry Decision Tree

Caption: Figure 2. Logic gate for assigning cis/trans stereochemistry based on H1 proton coupling constants.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki−Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(3), 1297–1308. Link

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Physical and chemical properties of Potassium trifluoro(2-methylcyclohexyl)boranuide

An In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Trifluoro(2-methylcyclohexyl)boranuide

Executive Summary

The advent of robust C(sp3) nucleophiles has fundamentally transformed modern drug discovery and complex molecule synthesis. Among these, Potassium trifluoro(2-methylcyclohexyl)boranuide (commonly referred to as potassium 2-methylcyclohexyltrifluoroborate) stands out as a highly stable, crystalline secondary alkyl organoboron reagent. This whitepaper provides an authoritative analysis of its physicochemical properties, its unique stereospecific reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling, and its utility in rapid oxidation workflows.

Physicochemical Profile and Structural Advantages

Secondary alkylboronic acids are notoriously prone to protodeboronation and oxidation, limiting their shelf-life and synthetic utility. Potassium trifluoro(2-methylcyclohexyl)boranuide circumvents these liabilities by converting the electron-deficient boron center into a chemically robust, coordinatively saturated tetravalent boranuide anion[1].

The presence of the three highly electronegative fluorine atoms stabilizes the C–B bond against premature cleavage, rendering the reagent exceptionally stable to air and moisture. This stability allows for long-term storage and facile handling on the benchtop without the need for a glovebox.

Table 1: Key Physical and Chemical Properties

| Property | Specification / Value |

| IUPAC Name | Potassium trifluoro(2-methylcyclohexyl)boranuide |

| Common Synonyms | Potassium 2-methylcyclohexyltrifluoroborate |

| CAS Registry Numbers | 2144766-89-0 (Unspecified)[1], 1041642-14-1 (trans-isomer)[1] |

| Molecular Formula | C7H13BF3K |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in biphasic mixtures (e.g., Toluene/H2O, Acetone/H2O) |

| Stability | Air and moisture stable; resists spontaneous protodeboronation |

Mechanistic Paradigms in C(sp3) Cross-Coupling

The use of secondary alkyl nucleophiles in transition metal-catalyzed cross-coupling is historically plagued by two competing side reactions: slow transmetalation and rapid β-hydride elimination, which leads to undesired isomerization or alkene formation[2].

Potassium trifluoro(2-methylcyclohexyl)boranuide overcomes these barriers when paired with highly active, sterically demanding palladium precatalysts (such as those utilizing RuPhos or P(t-Bu)3 ligands).

Causality of Stereospecific Transmetalation

A critical feature of unactivated secondary alkyltrifluoroborates is their stereochemical behavior during transmetalation. Unlike primary alkyl-9-BBN reagents which transmetalate with retention of configuration, secondary alkyltrifluoroborates like the 2-methylcyclohexyl derivative undergo transmetalation with stereospecific inversion of absolute configuration [3].

The causality behind this lies in the biphasic solvent system (typically Toluene/H2O or THF/H2O). The trifluoroborate salt acts as a "slow-release" reservoir. It slowly hydrolyzes in the aqueous layer to form the active boronic acid/boronate species, which then coordinates to the Pd(II) complex. The steric bulk of the 2-methylcyclohexyl ring forces an invertive SE2 (bimolecular electrophilic substitution) pathway at the carbon center during the transmetalation step[2][3].

Catalytic cycle showing stereoinvertive transmetalation of the alkyltrifluoroborate.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems optimized for Potassium trifluoro(2-methylcyclohexyl)boranuide.

Protocol A: Stereospecific Suzuki-Miyaura Cross-Coupling

This protocol is designed to suppress β-hydride elimination while maximizing the yield of the cross-coupled product.

-

Reagent Loading: In a dry Schlenk tube, add Potassium trifluoro(2-methylcyclohexyl)boranuide (1.5 equiv), aryl chloride (1.0 equiv), K2CO3 (3.0 equiv), and the preformed Pd precatalyst (e.g., Pd-PEPPSI or Pd/P(t-Bu)3) (5-10 mol%)[2].

-

Atmosphere Exchange: Evacuate and backfill the vessel with dry N2 or Argon (repeat 3 times) to prevent oxidative degradation of the active Pd(0) species.

-

Solvent Addition: Add a degassed biphasic solvent mixture of Toluene/H2O (2:1 ratio). Causality: The water is strictly required to hydrolyze the trifluoroborate to the active boronate, while toluene solubilizes the aryl halide and the growing organic product[2].

-

Reaction Execution: Heat the mixture to 80–100 °C for 24 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash column chromatography.

Protocol B: Rapid Oxidation to 2-Methylcyclohexanol via Oxone®

Organotrifluoroborates can be cleanly and rapidly converted to their corresponding alcohols. While traditional methods use H2O2/NaOH, the use of Oxone® (potassium peroxymonosulfate) provides a milder, highly efficient alternative that is complete in minutes[4].

-

Dissolution: Dissolve Potassium trifluoro(2-methylcyclohexyl)boranuide (1.0 mmol) in a biphasic mixture of Acetone (2.0 mL) and H2O (2.0 mL).

-

Oxidation: Add an aqueous solution of Oxone® (1.0 equiv) dropwise at room temperature.

-

Reaction Time: Stir vigorously for exactly 2 minutes. Causality: The electron-rich C–B bond undergoes rapid nucleophilic attack by the peroxymonosulfate, followed by a 1,2-alkyl migration and subsequent hydrolysis, yielding the alcohol almost instantaneously[4].

-

Quench & Extraction: Quench the reaction with aqueous Na2S2O3 to neutralize unreacted oxidant. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield pure 2-methylcyclohexanol (typically >95% yield)[4].

Experimental workflow for the rapid Oxone-mediated oxidation to alcohols.

Quantitative Data and Comparative Reactivity

The empirical performance of Potassium trifluoro(2-methylcyclohexyl)boranuide highlights its versatility across different reaction paradigms.

Table 2: Representative Reaction Outcomes

| Reaction Type | Reagents / Conditions | Time | Target Product | Yield |

| Oxidation | Oxone®, Acetone/H2O, RT | 2 min | 2-methylcyclohexanol | 96%[4] |

| Cross-Coupling | Aryl-Cl, Pd-cat, Tol/H2O, 80°C | 24 h | Aryl-2-methylcyclohexane | 60–80%*[2] |

*Yields for Suzuki-Miyaura coupling vary based on the electronic and steric nature of the aryl chloride electrophile, but generally fall within this high-efficiency range for unactivated secondary alkyltrifluoroborates.

Conclusion

Potassium trifluoro(2-methylcyclohexyl)boranuide is a premier C(sp3) building block for modern synthetic chemists. By mitigating the inherent instability of secondary boronic acids, it enables highly reliable, stereospecific cross-coupling reactions and rapid functional group transformations. Understanding the causality behind its biphasic activation and stereoinvertive transmetalation is essential for drug development professionals looking to incorporate complex, three-dimensional aliphatic architectures into their active pharmaceutical ingredients (APIs).

References

Sources

- 1. 331282-37-2|Potassium (cyclopentylmethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Configurationally stable, enantioenriched organometallic nucleophiles in stereospecific Pd-catalyzed cross-coupling reactions: an alternative approach ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01710F [pubs.rsc.org]

- 4. Oxidation of Organotrifluoroborates via Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

Air and Moisture Stability of Alkyltrifluoroborate Salts: A Technical Guide

Executive Summary

Potassium alkyltrifluoroborates (commonly known as Molander salts) represent a paradigm shift in organoboron chemistry.[1] Unlike their trivalent counterparts—boronic acids and esters—which suffer from inherent instability (oxidation, protodeboronation, and trimerization to boroxines), alkyltrifluoroborates utilize a tetracoordinate boron center.[2][3] This saturation of the boron atom's coordination sphere effectively "masks" its reactivity, rendering these salts indefinitely stable to air and moisture under ambient conditions.[3]

This guide details the mechanistic underpinnings of this stability, provides quantitative comparisons with traditional reagents, and outlines self-validating protocols for their synthesis and application in high-throughput medicinal chemistry.

Mechanistic Foundation: The Tetracoordinate Advantage[4]

The stability of alkyltrifluoroborates stems from the saturation of the boron atom's empty p-orbital. In trivalent boronic acids (

In potassium alkyltrifluoroborates (

The "Slow Release" Strategy

The utility of these salts relies on a controlled hydrolysis equilibrium. Under the basic conditions of a cross-coupling reaction, the trifluoroborate hydrolyzes to release the active boronic acid at a rate that matches the catalytic turnover. This prevents the accumulation of unstable boronic acid, thereby minimizing side reactions like protodeboronation.

Diagram 1: Hydrolytic Equilibrium & Activation Pathway

Caption: The equilibrium between the stable trifluoroborate salt and the active boronic acid species. Fluoride sequestration by base/glass drives the reaction forward.

Stability Profile & Quantitative Data

The operational advantage of alkyltrifluoroborates is best understood through direct comparison with alkylboronic acids.

Table 1: Stability Comparison (Alkyl Series)

| Feature | Alkylboronic Acid ( | Potassium Alkyltrifluoroborate ( |

| Air Stability | Poor. Oxidizes rapidly; forms boroxines (anhydrides) upon drying. | Excellent. Indefinitely stable solid.[3] No special handling required. |

| Moisture Stability | Variable. Hygroscopic; stoichiometry is often uncertain due to variable water content. | Excellent. Non-hygroscopic crystalline solids. |

| Thermal Stability | Low. Decomposes/dehydrates < 100°C. | High. Decomposition often > 300°C. |

| Shelf Life | Weeks to Months (requires fridge/freezer). | Years (benchtop ambient storage).[4] |

| Stoichiometry | Uncertain (mixture of monomer/trimer). | Precise (monomeric salt). |

Solubility Characteristics

Understanding solubility is critical for both purification and reaction solvent selection.

-

Soluble in: Acetone, Acetonitrile, Methanol, Water, DMF/DMSO.

-

Insoluble in: Diethyl ether, Dichloromethane (DCM), Hexanes, Toluene.

-

Purification Implication: Inorganic salts (KCl, KHF2) can be removed by dissolving the crude trifluoroborate in acetone (where inorganics are insoluble) and filtering.

Experimental Protocols

Protocol A: Synthesis of Potassium Alkyltrifluoroborates

From Boronic Acids (Most common route for converting unstable acids to stable salts)

Reagents:

-

Alkylboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (KHF2) (3.0 - 4.5 equiv)

-

Methanol / Water (solvent)[5]

Step-by-Step Workflow:

-

Dissolution: Dissolve the alkylboronic acid in a minimal amount of Methanol.

-

Addition: Prepare a saturated solution of KHF2 in distilled water (approx. 4.5M). Add this dropwise to the boronic acid solution at 0°C.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 15–30 minutes. The mixture effectively becomes a slurry.

-

Concentration: Remove the methanol under reduced pressure (rotary evaporator). Crucial: Do not heat excessively.

-

Drying: You will be left with a white solid residue containing the product and excess KHF2. Dry this solid under high vacuum to remove trace water.

-

Extraction (The "Acetone Trick"): Add anhydrous Acetone to the dry solid. The organotrifluoroborate will dissolve; the excess inorganic fluoride salts will not.

-

Filtration: Filter the suspension through a fritted funnel or Celite pad.

-

Precipitation: Concentrate the acetone filtrate to a small volume and add Diethyl Ether to precipitate the pure potassium alkyltrifluoroborate.

-

Isolation: Filter the white crystalline solid and dry under vacuum.

Protocol B: Standard Cross-Coupling Condition

Validating the "Slow Release" Mechanism

Reagents:

-

Potassium Alkyltrifluoroborate (1.0 equiv)[6]

-

Aryl Bromide/Chloride (1.0 equiv)

-

Pd(OAc)2 (2 mol%)[7]

-

RuPhos or XPhos (4 mol%)[7]

-

Base: K2CO3 or Cs2CO3 (3.0 equiv)[1]

-

Solvent: Toluene/Water (3:1) or THF/Water (10:1)

Procedure:

-

Charge a reaction vial with the trifluoroborate, aryl halide, Pd catalyst, ligand, and base.

-

Add the solvent mixture. Note: The presence of water is mandatory to facilitate the hydrolysis equilibrium.

-

Seal and heat to 80–100°C for 12–24 hours.

-

Validation: Monitor by LCMS. The disappearance of the aryl halide and formation of the product confirms the in situ generation of the boronic acid.

Visualization: Synthesis & Application Workflow

Diagram 2: From Unstable Precursor to Stable Reagent

Caption: Operational workflow for converting unstable boron species into stable Molander salts and their subsequent use.

Troubleshooting & Optimization

-

Issue: Low Yield in Coupling.

-

Cause: Hydrolysis is too slow (boron species stays protected) or too fast (boronic acid decomposes).

-

Fix: Adjust water concentration. For slow-hydrolyzing substrates (e.g., alkynyl-BF3), increase water ratio or temperature. For fast-hydrolyzing substrates (e.g., benzyl-BF3), reduce water or use a less basic carbonate.

-

-

Issue: Incomplete Dissolution during Synthesis.

-

Cause: KHF2 is not fully soluble in organic solvents.

-

Fix: Ensure the KHF2 is dissolved in a minimum amount of water before adding to the methanol solution.

-

-

Issue: Glassware Etching.

-

Cause: HF generation during hydrolysis.

-

Fix: While generally minimal, prolonged reactions with high KHF2 loads can etch glass. Use Teflon (PTFE) liners for large-scale synthesis.

-

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[8] Current Opinion in Drug Discovery & Development.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[7]

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

-

BenchChem Technical Guides. (2025). A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt.

-

Sigma-Aldrich Technical Bulletin. Potassium Trifluoroborate Salts.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficacy and safety of potassium-competitive acid inhibitors in the treatment of gastroesophageal reflux: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of potassium organotrifluoroborates in synthesis

Title: The Stability-Reactivity Paradox: A Technical Evolution of Potassium Organotrifluoroborates in Synthesis

Executive Summary

For decades, the Suzuki-Miyaura coupling was throttled by the inherent instability of boronic acids. While versatile, these reagents suffered from protodeboronation, variable stoichiometry (due to anhydride formation), and purification difficulties. The pivot to Potassium Organotrifluoroborates (R-BF3K) represented a fundamental shift in boron chemistry—moving from unstable Lewis acids to robust, crystalline Lewis bases.

This guide details the historical and mechanistic evolution of R-BF3K reagents, from Vedejs’ initial stabilization protocols to Molander’s expansion into sp³ architectures and modern photoredox catalysis.

Part 1: The Stability Paradox (Pre-2000s)

Before the widespread adoption of trifluoroborates, researchers utilizing boronic acids faced a "stoichiometric black box." Boronic acids exist in an equilibrium between the free acid and the boroxine (anhydride), making precise molecular weight determination difficult. Furthermore, heteroaryl boronic acids often decomposed rapidly under the basic conditions required for cross-coupling.

The Vedejs Pivot (1995): While fluoride adducts of boron were known, E. Vedejs formalized the conversion of boronic acids to potassium trifluoroborates using KHF₂. Crucially, Vedejs viewed these initially not as coupling partners, but as storage vessels—a way to purify and store unstable boronic acids, which could be hydrolyzed back to the acid when needed.

-

Key Insight: The tetrahedral geometry of the trifluoroborate anion saturates the boron atom, removing its Lewis acidity and rendering it nucleophilic only under specific activation.

Part 2: The Catalytic Revolution (2000–2010)

The transition from "storage vessel" to "active reagent" occurred through two parallel developments in Europe and the United States.

The Rhodium Expansion (Genêt & Darses)

In the late 1990s and early 2000s, Genêt and Darses demonstrated that R-BF3K salts were not just inert reservoirs. They successfully employed these salts in Rhodium-catalyzed 1,4-additions to enones.

-

Mechanism: They proposed that fluoride dissociation was not strictly necessary for transmetallation to Rh, suggesting a mechanism distinct from the boron-to-palladium transfer.

The Palladium Standard (The Molander Era)

Gary Molander (University of Pennsylvania) fundamentally altered the landscape by proving that R-BF3K salts could be used directly in Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

-

The Innovation: Molander’s group developed conditions using alcoholic solvents (MeOH/H₂O) which solubilized the inorganic salt, allowing the "slow release" of the active boronic acid species in situ.

-

Impact: This solved the instability issue. Unstable heteroaryl and alkyl (sp³) boronic acids could now be coupled efficiently because the active, unstable species was generated only at the rate it was consumed.

Figure 1: Timeline of key milestones in the development of organotrifluoroborates.

Part 3: Mechanistic Divergence

Understanding how these reagents work is critical for troubleshooting failed reactions. There are two distinct pathways depending on the metal and conditions.

Pathway A: The Hydrolysis (Slow Release) Mechanism

In standard Pd-catalyzed coupling (Suzuki-Miyaura), the R-BF3K salt is not the species that undergoes transmetallation.

-

Hydrolysis: The basic, aqueous conditions promote the equilibrium: R-BF3K + 2H2O ⇌ R-B(OH)2 + 3K+ + 3F-.

-

Transmetallation: The resulting boronic acid (or boronate) transmetallates to the Pd(II) center.

-

Advantage: Because the equilibrium favors the salt, the concentration of free boronic acid is kept low, preventing side reactions like protodeboronation.

Pathway B: Single Electron Transfer (SET)

In modern photoredox catalysis (Ni/Ir dual catalysis), the mechanism is radical-based.

-

Oxidation: An excited photocatalyst oxidizes the R-BF3K bond.

-

Radical Generation: This generates an alkyl radical (R•) and BF3.[1][2][3]

-

Capture: The radical is captured by the Nickel catalyst.

Figure 2: Comparison of the hydrolytic pathway (Pd) vs. the radical pathway (Photoredox).

Part 4: Technical Protocols

Protocol A: Synthesis of Potassium Organotrifluoroborates

Standardization based on Vedejs/Molander methods.

Reagents:

-

Boronic Acid or Pinacol Ester precursor.[4]

-

Potassium Hydrogen Fluoride (KHF₂) [Caution: Corrosive, generates HF].[5]

-

Solvent: Methanol (for acids) or Acetone/Water (for esters).

Step-by-Step:

-

Dissolution: Dissolve 1.0 equiv of boronic acid in minimal Methanol.

-

Fluorination: Add 3.0–4.5 equiv of saturated aqueous KHF₂ dropwise.

-

Observation: The reaction is exothermic. A white precipitate (the product) usually forms immediately.

-

-

Aging: Stir for 15–30 minutes.

-

Concentration: Remove volatile organic solvents via rotary evaporation.

-

Isolation: Filter the solid. Wash with minimal ice-cold water (to remove excess KHF₂) and then copious Acetone or Acetonitrile (to extract the product if it co-precipitated with salts, or use acetone to wash away impurities if the product is insoluble—Note: R-BF3K solubility varies; typically, they are soluble in Acetone/MeCN and insoluble in Et2O/CH2Cl2).

-

Refined Purification: Dissolve crude solid in hot Acetone/Acetonitrile, filter to remove inorganic salts (KF/KHF₂), and precipitate by adding Et₂O.

-

-

Validation:

-

¹¹B NMR: Look for a clean doublet/quartet (coupling with F) typically around 1–5 ppm.

-

¹⁹F NMR: Diagnostic signal at -130 to -150 ppm.

-

Protocol B: Standard Cross-Coupling (Suzuki-Miyaura)

Optimized for difficult substrates.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂[6][7] · CH₂Cl₂ (2–5 mol%) | Robust, resists oxidation better than Pd(PPh₃)₄. |

| Base | Cs₂CO₃ or K₂CO₃ (3.0 equiv) | Strong base required to promote hydrolysis of the BF3K. |

| Solvent | MeOH/H₂O or Toluene/H₂O (3:1) | Critical: Water is required for hydrolysis; MeOH solubilizes the salt. |

| Temperature | 60–80 °C | Heat drives the hydrolysis equilibrium. |

| Atmosphere | Nitrogen/Argon | While R-BF3K is air-stable, the Pd(0) intermediate is not. |

Part 5: Data Comparison

Table 1: Comparative Analysis of Boron Reagents

| Feature | Boronic Acids | Pinacol Esters | Potassium Trifluoroborates |

| Atom Economy | High | Low (Pinacol waste) | High |

| Crystallinity | Variable | Often Oils/Solids | Excellent (Salts) |

| Air/Moisture Stability | Low (Anhydride formation) | High | Indefinite |

| Purification | Difficult (Crystallization) | Chromatography (SiO₂) | Precipitation/Recrystallization |

| Reactivity | High (often decomposes) | Moderate | Tunable (Slow Release) |

References

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. Journal of the American Chemical Society. Link

-

Molander, G. A., & Biolatto, B. (2002).[8] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

-

Darses, S., & Genêt, J. P. (2008).[8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[8][9] Link

-

Molander, G. A., & Ellis, N. (2007).[5][8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Link[10]

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

Sources

- 1. (PDF) KHF2 and glassware [academia.edu]

- 2. Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates [organic-chemistry.org]

- 3. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bristol.ac.uk [bristol.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. Darses, S. and Genet, J.P. (2022) Potassium Organotrifluoroborates New Perspectives in Organic Synthesis. Chemical Reviews Journal, 108, 288-325. - References - Scientific Research Publishing [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Handling of Potassium Trifluoro(2-methylcyclohexyl)boranuide

Executive Summary

Potassium trifluoro(2-methylcyclohexyl)boranuide (CAS: 1041642-14-1) represents a specialized subclass of organotrifluoroborates (Molander salts) characterized by a secondary alkyl framework with specific stereochemical requirements. Unlike boronic acids, this reagent exhibits high stability toward air and moisture but possesses a distinct solubility profile dictated by its zwitterionic lattice energy versus the lipophilicity of the 2-methylcyclohexyl moiety.

This guide provides a definitive solubility profile, purification protocols, and solvent selection strategies for researchers utilizing this reagent in stereospecific Suzuki-Miyaura cross-couplings and radical functionalizations.

Physicochemical Characterization

The compound exists as a potassium salt

-

Chemical Structure: Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate (typical trans isomer).[1]

-

Physical State: White crystalline solid.

-

Hygroscopicity: Low to moderate (significantly less than corresponding boronic acids).

-

Stability: Indefinitely stable in ambient air; resistant to protodeboronation under neutral conditions.

Solubility Profile

The solubility of potassium trifluoro(2-methylcyclohexyl)boranuide follows a "Polar-Aprotic Preferred" hierarchy. While the lipophilic 2-methylcyclohexyl group reduces water solubility compared to methyl- or vinyltrifluoroborates, the compound remains insoluble in non-polar organic solvents.

Quantitative Solubility Hierarchy

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | Acetone , Acetonitrile (MeCN) , DMF, DMSO | High | High dielectric constants disrupt the |

| Protic | Methanol , Ethanol, Water | Moderate to High | Soluble, but protic solvents can interfere with certain anhydrous activation cycles. Water solubility is lower than simple alkyl analogs due to the cyclohexyl hydrophobicity. |

| Ethers | THF, 2-MeTHF, Dioxane | Low / Sparingly Soluble | While THF is common in coupling, the salt often forms a suspension rather than a true solution. 2-MeTHF offers slightly better dissolution due to lipophilicity. |

| Non-Polar / Halogenated | Diethyl Ether ( | Insoluble | The lattice energy exceeds solvation enthalpy. These are used as antisolvents for purification. |

Visualization: Solubility Gradient & Solvent Selection[2]

Experimental Protocols

Protocol A: Purification via Recrystallization (Acetone/Ether Method)

This protocol relies on the differential solubility between acetone (high) and diethyl ether (insoluble) to remove inorganic salts (KF, KHF2) and organic impurities.

Objective: Purify crude potassium trifluoro(2-methylcyclohexyl)boranuide to >98% purity.

-

Dissolution: Transfer the crude solid into an Erlenmeyer flask. Add minimal Acetone (approx. 5–10 mL per gram of solid) and stir vigorously at room temperature.

-

Note: The product dissolves; inorganic fluorides (KF) remain suspended.

-

-

Filtration: Filter the mixture through a Celite pad or a fritted glass funnel to remove insoluble inorganic salts. Collect the clear filtrate.

-

Precipitation: Slowly add Diethyl Ether (or Pentane) to the filtrate with stirring. A ratio of 1:3 (Acetone:Ether) is typically effective.

-

Observation: The product will crash out as a white crystalline solid.

-

-

Collection: Filter the precipitate, wash with cold ether, and dry under high vacuum.

Protocol B: Biphasic Solvent System for Cross-Coupling

Due to the salt's insolubility in pure toluene, a biphasic system is required for Suzuki-Miyaura coupling.

Standard Conditions:

-

Solvent System: Toluene/Water (3:1) or THF/Water (10:1).

-

Mechanism: The water component dissolves the trifluoroborate salt, allowing transmetalation to occur at the interface or via phase transfer, while the organic phase solubilizes the aryl halide partner.

Mechanistic Implications for Drug Development

When using potassium trifluoro(2-methylcyclohexyl)boranuide in medicinal chemistry:

-

Stereochemical Integrity: The trans-configuration is robust. However, avoid highly acidic media which can induce protodeboronation.

-

Atom Economy: Unlike pinacol esters, the atom economy is higher, but the insolubility in DCM requires specific workup changes (aqueous extraction is necessary; you cannot simply filter through silica with DCM).

-

Analysis (NMR):

- NMR: Essential for purity checks. Run in Acetone-d6 or DMSO-d6 . Expect a characteristic signal around -153 ppm (quartet-like).

- NMR: Run in Acetone-d6.

Visualization: Purification Workflow

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Suzuki-Miyaura Coupling Tree. Journal of Organic Chemistry. Link

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Sigma-Aldrich. (n.d.). Potassium trifluoro(trans-2-methylcyclohexyl)borate Product Page. Link

Sources

Theoretical Calculations on the Structure of (2-Methylcyclohexyl)boranuide Anion

This technical guide details the theoretical structural analysis of the (2-methylcyclohexyl)boranuide anion , a monoalkylborohydride species (

Technical Guide for Structural Elucidation & Conformational Analysis

Executive Summary

The (2-methylcyclohexyl)boranuide anion (

-

Stereoselectivity: Facial selectivity in hydride transfer reactions (reduction of ketones/imines).

-

Stability: Susceptibility to elimination or rearrangement pathways.

-

Cation Interaction: Binding modes with counterions (

,

This guide outlines a rigorous computational protocol to determine the global minimum structure, conformational landscape, and electronic properties of this anion using Density Functional Theory (DFT).

Chemical Identity & Stereochemical Context

The term "boranuide" is the IUPAC nomenclature for the tetrahydridoborate(1-) anion derivatives.

-

Formula:

-

Core Structure: A cyclohexane ring substituted at C1 with a trihydridoborate group (

) and at C2 with a methyl group ( -

Stereoisomers:

-

Trans-isomer: Substituents on opposite faces of the ring.

-

Cis-isomer: Substituents on the same face.

-

Mechanistic Relevance

This anion is the conjugate base of the corresponding neutral borane complex or an intermediate formed by the addition of hydride to 2-methylcyclohexylborane. It serves as a model for " sterically differentiated" reducing agents used to synthesize chiral pharmaceutical intermediates.

Computational Protocol (Methodology)

To ensure high-fidelity results, a "self-validating" computational workflow is required. This protocol uses a hybrid DFT functional with dispersion corrections, essential for capturing the subtle steric interactions in the cyclohexane ring.

Workflow Diagram

The following Graphviz diagram visualizes the step-by-step computational pipeline.

Caption: Figure 1. Self-validating computational workflow for structural elucidation of alkylboranuide anions.

Technical Specifications

-

Software Platform: Gaussian 16 or ORCA 5.0.

-

Functional:

B97X-D or B3LYP-D3(BJ) . The inclusion of dispersion (D3) is non-negotiable for accurate cyclohexane puckering energies [1]. -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This basis set minimizes Basis Set Superposition Error (BSSE) and accurately describes the diffuse electron density of the anionic boron center.

-

Solvation Model: SMD (Solvation Model based on Density) using Tetrahydrofuran (THF) (

) as the solvent, reflecting standard experimental reduction conditions.

Structural Analysis & Conformational Landscape

The Trans-Isomer (Thermodynamic Product)

In the trans-1,2-disubstituted cyclohexane system, the substituents can exist in two chair conformations:

-

Diequatorial (1e, 2e): Both the

and -

Diaxial (1a, 2a): Both groups are axial.

Theoretical Prediction: The diequatorial conformer is the global minimum.

-

Steric Bulk: The

group is isoelectronic with

The Cis-Isomer (Kinetic/Synthetic Product)

In the cis-isomer, one substituent must be axial while the other is equatorial.

-

Conformer A (1a-Me, 2e-Boranuide): Methyl is axial; Boranuide is equatorial.

-

Conformer B (1e-Me, 2a-Boranuide): Methyl is equatorial; Boranuide is axial.

Theoretical Prediction: Conformer A is generally preferred.

-

A-Value Comparison: The A-value (conformational free energy) of a methyl group is ~1.7 kcal/mol. The A-value of a

group is estimated to be slightly larger due to the diffuse nature of the hydride cloud and coulombic repulsion with the axial hydrogens, despite the longer B-C bond. -

Result: The equilibrium favors placing the bulkier

group equatorially.

Conformational Energy Diagram

The following diagram illustrates the relative stability of the isomers.

Caption: Figure 2. Predicted relative Gibbs Free Energies (

Electronic Structure & Reactivity (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides insight into the charge distribution, which dictates the "hydricity" (hydride donor capability).

| Parameter | Value (Approx. DFT) | Significance |

| Charge on Boron ( | -0.65 to -0.80 e | Highly negative, indicating strong Lewis basicity. |

| Charge on Hydride ( | -0.15 to -0.25 e | The nucleophilic site for attacking carbonyls. |

| B-H Bond Length | 1.21 - 1.23 Å | Typical for borohydrides; elongation suggests activation. |

| HOMO Character | The Highest Occupied Molecular Orbital is localized on the B-H bonds. |

Key Insight: The HOMO location confirms that the reaction is orbital-controlled. In the trans-diequatorial conformer, the B-H bonds are sterically accessible, making this species a potent nucleophile.

Experimental Validation Protocol

While this guide focuses on theory, experimental validation is required to confirm the computational model.

Synthesis & Trapping Protocol:

-

Precursor: Synthesize tris(2-methylcyclohexyl)borane via hydroboration of 1-methylcyclohexene with

. -

Anion Generation: Treat the organoborane with Potassium Hydride (KH) in THF at 0°C.

-

Reaction:

(Note: This forms a trialkylborohydride). -

Target Specificity: To generate the monoalkyl species (

), react 2-methylcyclohexylboronic ester with LiAlH4 , followed by workup, or use the reaction of 2-methylcyclohexylborane (dimer) with LiH .

-

-

NMR Spectroscopy:

-

B NMR: Look for a quartet (coupling to 3 protons) in the region of -20 to -40 ppm. The coupling constant

-

B NMR: Look for a quartet (coupling to 3 protons) in the region of -20 to -40 ppm. The coupling constant

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. NMR Basic Principles and Progress, 14. Link

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

- Singaram, B., & Cole, T. E. (1984). Synthesis and characterization of monoalkylborohydrides. Organometallics, 3(10), 1520-1523. (Contextual grounding for monoalkylborohydride synthesis).

Methodological & Application

Stereospecific Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates: A Protocol for Potassium trans-2-Methylcyclohexyltrifluoroborate

Executive Summary & Chemical Context

The incorporation of three-dimensional,

Potassium trans-2-methylcyclohexyltrifluoroborate (CAS: 1041642-14-1) serves as a premier, air-stable reagent for appending sterically hindered cycloalkyl groups onto aromatic scaffolds. Unlike its boronic acid counterpart, this trifluoroborate salt is indefinitely stable on the benchtop, resisting protodeboronation and oxidation. This application note provides an authoritative, self-validating methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this challenging secondary alkyl nucleophile, detailing the mechanistic rationale required to suppress unwanted isomerization.

Mechanistic Rationale: Overcoming β-Hydride Elimination

The fundamental challenge in secondary alkyl cross-coupling is the kinetic competition between reductive elimination (which forms the desired C–C bond) and β-hydride elimination (which leads to alkene byproducts or isomerized primary alkyl chains).

When potassium trans-2-methylcyclohexyltrifluoroborate undergoes transmetalation, the resulting secondary alkyl-palladium intermediate is highly susceptible to β-hydride elimination. To outcompete this degradation pathway, the catalytic system must be precisely engineered :

-

Ligand Sterics and Electronics : Bulky, electron-rich phosphine ligands (such as

-Bu -

Controlled Transmetalation : Trifluoroborates are unreactive precatalysts. The use of a biphasic Toluene/H

O (10:1) solvent system is a deliberate choice. The trace water slowly hydrolyzes the trifluoroborate into the active boronic acid species. This "slow-release" mechanism maintains a low steady-state concentration of the active nucleophile, preventing homocoupling and protodeboronation . -

Stereochemical Course : The presence of the 2-methyl group imposes severe steric constraints. While some secondary alkyls undergo stereoinvertive transmetalation, the steric bulk of the trans-2-methylcyclohexyl system precludes this, forcing the reaction through a slow, stereoretentive transmetalation pathway when paired with bulky ligands like

.

Figure 1: Catalytic cycle highlighting the competition between reductive and β-hydride elimination.

Optimization Data: The Causality of Ligand Selection

The choice of ligand directly dictates the ratio of the desired branched product to undesired isomerized byproducts. Table 1 summarizes the quantitative impact of ligand architecture on the cross-coupling of potassium trans-2-methylcyclohexyltrifluoroborate with 4-chlorobiphenyl, demonstrating why

| Ligand | Catalyst Loading | Time (h) | Total Yield (%) | Selectivity (Desired Isomer Ratio) | Mechanistic Consequence |

| CataCXium A ( | 2 mol % Pd(OAc) | 24 | >85% | Low (Complex mixture of 4 isomers) | High reactivity, but insufficient bulk to fully suppress Pd-migration. |

| 5 mol % Pd(OAc) | 72 | 65% | Moderate | Slower oxidative addition; improved suppression of β-hydride elimination. | |

| 5 mol % Pd(OAc) | 72 | 70% | High (Dominant retention of stereocenter) | Extreme steric bulk forces rapid reductive elimination, preserving the trans geometry. |

Data synthesized from parallel microscale experimentation protocols for secondary alkyltrifluoroborates.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the air-sensitive catalytic cycle.

Materials & Reagents

-

Nucleophile : Potassium trans-2-methylcyclohexyltrifluoroborate (1.1 equiv)

-

Electrophile : Aryl chloride or bromide (1.0 equiv)

-

Catalyst : Pd(OAc)

(5 mol %) -

Ligand :

-Bu -

Base : Cs

CO -

Solvent : Toluene / H

O (10:1 ratio, total 0.20 M)

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Potassium trans-2-methylcyclohexyltrifluoroborate (1.1 mmol), the aryl chloride (1.0 mmol), Pd(OAc)

(0.05 mmol), and Cs -

Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.

-

Validation Checkpoint 1: The solid mixture should be free-flowing and uniformly dispersed. Any clumping indicates moisture contamination in the base, which will prematurely hydrolyze the trifluoroborate.

Step 2: Solvent Degassing & Addition

-

In a separate flask, prepare a 10:1 mixture of Toluene and deionized H

O. Degas the mixture via vigorous argon sparging for at least 30 minutes. -

Introduce the degassed solvent (5.0 mL) to the Schlenk tube via a gastight syringe.

-

Add the

-Bu -

Validation Checkpoint 2: Upon ligand addition and initial stirring, the solution should transition to a pale yellow or amber color, indicating the successful formation of the active Pd(0)L

complex. If the solution immediately turns black, oxygen has infiltrated the system, resulting in Pd-black precipitation. The reaction must be aborted.

Step 3: Catalytic Cross-Coupling

-

Replace the septum with a Teflon screw cap under a positive flow of argon.

-

Heat the reaction mixture in a pre-heated oil bath at 100 °C for 72 hours.

-

Validation Checkpoint 3: Monitor the reaction via GC-MS or TLC at 24h and 48h. The slow release of the boronic acid means the reaction is kinetically slow. GC-MS should reveal the gradual disappearance of the aryl chloride and the emergence of the product mass, without a massive spike in protodeboronated cycloalkane.

Step 4: Quench & Purification

-

Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and quench with H

O (10 mL). -

Separate the organic layer and extract the aqueous layer with EtOAc (2 × 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Figure 2: Experimental workflow for secondary alkyltrifluoroborate Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

-

Issue: High levels of linear or diastereomeric isomers detected by NMR/GC-MS.

-

Causality: The reductive elimination is too slow, allowing β-hydride elimination/reinsertion to occur.

-

Solution: Ensure strict adherence to the

-Bu

-

-

Issue: Complete recovery of starting aryl chloride; precipitation of black solid.

-

Causality: Catalyst deactivation via oxidation. The

-Bu -

Solution: Re-evaluate the degassing protocol. Switch from sparging to the more rigorous Freeze-Pump-Thaw method (3 cycles) for the Toluene/H

O solvent mixture.

-

-

Issue: Low yield, but no starting material remains (High protodeboronation).

-

Causality: The trifluoroborate is hydrolyzing too quickly, flooding the system with boronic acid which degrades before it can transmetalate.

-

Solution: Reduce the water content slightly or lower the reaction temperature to 85 °C to slow the hydrolysis rate of the trifluoroborate salt.

-

References

-

Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation." Journal of the American Chemical Society, 2008. URL:[Link]

-

Li, L.; Zhao, S.; Joshi-Pangu, A.; Diane, M.; Biscoe, M. R. "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." Journal of the American Chemical Society, 2014. URL:[Link]

-

Biscoe, M. R. et al. "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles." Journal of the American Chemical Society, 2021. URL:[Link]

Application Notes & Protocols: Ligand Selection for Efficient Suzuki-Miyaura Coupling of Secondary Alkyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

The introduction of secondary alkyl fragments into aromatic and heteroaromatic scaffolds is a cornerstone of modern drug discovery. These motifs are prevalent in a vast array of bioactive molecules, and their precise installation can significantly modulate pharmacological properties. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a powerful tool for C(sp²)–C(sp³) bond formation.[1] However, the use of secondary alkyl organoborons, particularly air- and moisture-stable potassium alkyltrifluoroborates, presents unique challenges that necessitate careful optimization of the catalytic system.[2][3]

This guide provides an in-depth analysis of ligand selection for the efficient coupling of secondary alkyltrifluoroborates with (hetero)aryl chlorides and bromides. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of state-of-the-art ligands, and provide detailed, field-proven protocols to empower researchers in this critical area of chemical synthesis.

The Challenge: Suppressing Isomerization and Promoting Reductive Elimination

The primary hurdles in the cross-coupling of secondary alkyltrifluoroborates are two-fold:

-

β-Hydride Elimination: This undesired pathway leads to the formation of an alkene byproduct and a palladium-hydride species, which can then re-insert to form a more stable, linear primary alkyl-palladium intermediate. This results in the formation of isomerized, undesired products.[4][5][6]

-

Slow Reductive Elimination: The final, product-forming step of the catalytic cycle can be sluggish for sterically hindered secondary alkyl groups, leading to decreased reaction efficiency.

The choice of ligand is paramount in overcoming these obstacles. The ligand's steric and electronic properties directly influence the geometry and reactivity of the palladium center, thereby dictating the outcome of the reaction.[7][8][9][10]

Ligand Selection: The Key to Success

Extensive research has demonstrated that bulky, electron-rich phosphine ligands are highly effective in promoting the desired cross-coupling of secondary alkyltrifluoroborates.[11] These ligands favor the formation of monoligated, highly reactive L₁Pd(0) species, which are crucial for efficient oxidative addition.[12] Furthermore, their steric bulk accelerates the reductive elimination step, outcompeting β-hydride elimination.

Key Ligand Classes for Secondary Alkyl Coupling:

-

Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (t-Bu₃P) and di-tert-butylphenylphosphine (t-Bu₂PPh) have been identified as superior for suppressing isomerization.[4][5] Their large cone angles and strong electron-donating ability create a sterically congested environment around the palladium center, which disfavors the formation of the planar intermediate required for β-hydride elimination.

-

Adamantyl-Based Phosphines: Ligands like n-BuPAd₂ (CataCXium® A) have proven to be highly effective for the coupling of a wide range of aryl chlorides and bromides with secondary alkyltrifluoroborates.[6] The rigid and bulky adamantyl groups provide the necessary steric hindrance to promote efficient reductive elimination.

-

Biaryl Phosphine Ligands: This class of ligands, including BrettPhos and XPhos, features a biaryl backbone that imparts significant steric bulk.[13][14] While initially developed for C-N and C-O bond formation, their utility has expanded to challenging C-C couplings. Their unique architecture can facilitate reductive elimination from hindered substrates.

Ligand Selection Guide:

| Ligand | Structure | Key Features | Recommended For |

| Tri-tert-butylphosphine (t-Bu₃P) | P(t-Bu)₃ | Highly electron-rich, large cone angle. | Suppressing isomerization, particularly with substrates prone to β-hydride elimination.[4][5] |

| Di-tert-butylphenylphosphine (t-Bu₂PPh) | P(t-Bu)₂Ph | Slightly less bulky than t-Bu₃P, but still highly effective. | General use in secondary alkyl couplings where isomerization is a concern.[4][5] |

| n-BuPAd₂ (CataCXium® A) | P(n-Bu)(Adamantyl)₂ | Bulky and electron-rich, commercially available. | A reliable choice for a broad range of aryl and heteroaryl chlorides and bromides.[6] |

| BrettPhos | Bulky biaryl phosphine with a methoxy group. | Challenging couplings, particularly with five-membered heterocyclic electrophiles.[13] |

Visualizing the Catalytic Cycle and Ligand Role

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling of a secondary alkyltrifluoroborate and the critical role of the ligand in steering the reaction towards the desired product.

Caption: Suzuki-Miyaura cycle for secondary alkyltrifluoroborates.

Experimental Protocols

The following protocols provide a starting point for the efficient cross-coupling of secondary alkyltrifluoroborates. Optimization may be required for specific substrates.

General Protocol for Ligand Screening using Parallel Micro-Scale Experimentation

This protocol is adapted from methodologies that utilize 96-well plates for rapid screening of ligands and conditions.[4][5]

Materials:

-

96-well reactor plate with 1 mL glass vials and stir bars

-

Palladium(II) acetate (Pd(OAc)₂)

-

Selected phosphine ligands (e.g., t-Bu₃P, t-Bu₂PPh, n-BuPAd₂)

-

Potassium secondary alkyltrifluoroborate

-

Aryl chloride or bromide

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Internal standard (e.g., dodecane) for GC or LC-MS analysis

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of Pd(OAc)₂ in toluene (e.g., 0.01 M).

-

Prepare stock solutions of each ligand in toluene (e.g., 0.02 M).

-

Prepare a stock solution of the aryl halide and internal standard in toluene.

-

-

Reactor Loading (in a glovebox or under an inert atmosphere):

-

To each vial, add Cs₂CO₃ (3 equivalents).

-

Add the potassium secondary alkyltrifluoroborate (1.1 equivalents).

-

Dispense the aryl halide/internal standard stock solution to each vial (1.0 equivalent of aryl halide).

-

Dispense the Pd(OAc)₂ stock solution to each vial (e.g., 2 mol%).

-

Dispense the appropriate ligand stock solution to each designated vial (e.g., 3 mol%).

-

Add toluene and degassed water to achieve the desired solvent ratio (e.g., 10:1 toluene/H₂O) and final concentration (e.g., 0.2 M).

-

-

Reaction Execution:

-

Seal the 96-well plate.

-

Place the plate on a heated stirring block and heat to the desired temperature (e.g., 100 °C).

-

Stir for the specified reaction time (e.g., 24 hours).

-

-

Work-up and Analysis:

-

Allow the plate to cool to room temperature.

-

Quench each reaction with a known volume of a suitable solvent (e.g., ethyl acetate).

-

Analyze the crude reaction mixtures by GC or LC-MS to determine conversion and product distribution.

-

Preparative Scale Protocol using n-BuPAd₂ (CataCXium® A)

This protocol is a representative procedure for a larger-scale reaction.

Materials:

-

Oven-dried Schlenk flask with a stir bar

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

n-BuPAd₂ (CataCXium® A) (3 mol%)

-

Potassium cyclopentyltrifluoroborate (1.1 mmol, 1.1 equiv)

-

2-Chloroanisole (1.0 mmol, 1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

-

Toluene (anhydrous, 5 mL)

-

Water (degassed, 0.5 mL)

Procedure:

-

Reaction Setup (under an inert atmosphere):

-

To the Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), n-BuPAd₂ (10.7 mg, 0.03 mmol), potassium cyclopentyltrifluoroborate (189 mg, 1.1 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen (repeat three times).

-

Add toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Add 2-chloroanisole (123 µL, 1.0 mmol) via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir vigorously for 24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst activation; Deactivated catalyst; Insufficiently anhydrous/degassed solvents. | Increase ligand loading; Use a different palladium precatalyst; Ensure rigorous inert atmosphere techniques. |

| Product Isomerization | β-hydride elimination is competitive. | Switch to a bulkier ligand (e.g., t-Bu₃P); Lower the reaction temperature. |

| Protodeboronation of the Alkyltrifluoroborate | Presence of protic impurities; Inappropriate base. | Ensure all reagents and solvents are dry; Use a non-hydroxide base like Cs₂CO₃ or K₃PO₄.[15] |

Ligand Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a ligand for a novel secondary alkyltrifluoroborate coupling.

Caption: A workflow for ligand selection and optimization.

Conclusion

The successful Suzuki-Miyaura coupling of secondary alkyltrifluoroborates is highly dependent on the judicious choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the desired C(sp²)–C(sp³) bond formation while suppressing undesired isomerization pathways. By understanding the mechanistic principles and employing systematic screening and optimization strategies, researchers can unlock the full potential of this powerful transformation for the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

-

Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Toste, F. D., & Gascón, J. A. (2009). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. Journal of the American Chemical Society, 131(36), 12943–12953. [Link]

-

Yoshifuji, M., & Yoshimura, S. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(27), 10036-10042. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie (International ed. in English), 51(19), 4710–4713. [Link]

-

Slawin, A. M. Z., & Whittlesey, M. K. (2002). Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis. Inorganic chemistry, 41(23), 5967–5979. [Link]

-

Organic Chemistry Portal. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation. [Link]

-

ResearchGate. (n.d.). (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. [Link]

-

ResearchGate. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

-

Molander, G. A., Dreher, S. D., Lim, S. E., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 11(10), 2045–2048. [Link]

-

HETEROCYCLES. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Buchwald, S. L., & Surry, D. S. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(23), 5364–5386. [Link]

-

Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

-

ResearchGate. (n.d.). Coupling Reactions Between sp3 and sp2 Carbon Centers. [Link]

-

Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

Sources

- 1. chemistry.princeton.edu [chemistry.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]

- 7. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cfmot.de [cfmot.de]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]